molecular formula C20H32F2O5 B7979315 Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-

Cat. No.: B7979315
M. Wt: 390.5 g/mol
InChI Key: DBVFKLAGQHYVGQ-BFYDXBDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11α)-
Common Name: Lubiprostone
CAS Number: 136790-76-6
Molecular Formula: C₂₀H₃₂F₂O₅
Molecular Weight: 398.47 g/mol
Therapeutic Use: Approved for chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C) . Lubiprostone activates type 2 chloride channels (ClC-2) in intestinal epithelial cells, enhancing fluid secretion and gastrointestinal motility .

Properties

IUPAC Name

7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFKLAGQHYVGQ-BFYDXBDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048639
Record name (11alpha)-16,16-Difluoro-11-hydroxy-9,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136790-76-6
Record name (11α)-16,16-Difluoro-11-hydroxy-9,15-dioxoprostan-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136790-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lubiprostone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136790766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11alpha)-16,16-Difluoro-11-hydroxy-9,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Coupling Strategy

The patented method outlined in US10457623B1 serves as the cornerstone for industrial production. This route begins with the preparation of ethyl 4,4-difluoro-3-oxo-octanoate , a critical intermediate synthesized via lithium enolate formation. Key steps include:

  • Lithiation of Ethyl Acetate : Diisopropylamine and n-butyllithium generate a lithium diisopropylamide (LDA) base, which deprotonates ethyl acetate to form a lithium enolate at −70°C.

  • Aldol Addition : The enolate reacts with ethyl 2,2-difluorohexanoate, yielding ethyl 4,4-difluoro-3-oxo-octanoate after quenching with ammonium chloride.

  • Cyclopentane Ring Formation : The intermediate undergoes Claisen condensation with a protected prostaglandin precursor, followed by oxidation and deprotection to install the 11α-hydroxy and 9,15-dioxo groups.

This method achieves an overall yield of 65–70% for the final compound, with high stereochemical fidelity.

Stereoselective Hydrogenation Approach

Alternative routes employ hydrogenation to establish the 11α-hydroxy configuration. A prostaglandin E1 analog is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under high pressure (50–100 psi) in methanol. However, this method faces challenges in selectively reducing the Δ10 double bond without affecting other functional groups, necessitating rigorous purification via silica gel chromatography.

Stepwise Reaction Conditions and Optimization

The lithiation-coupling protocol is optimized for scalability and reproducibility. Table 1 summarizes the reaction conditions for each stage:

Table 1: Reaction Parameters for Key Synthesis Steps

StepReagents/ConditionsTemperatureTimeYield
1LDA, THF, −70°C−70°C1 h90%
2Ethyl 2,2-difluorohexanoate−70°C30 min78%
3NH₄Cl quenching25°C10 min77%

Critical optimizations include:

  • Temperature Control : Maintaining −70°C during lithiation prevents side reactions such as enolate dimerization.

  • Solvent Selection : Tetrahydrofuran (THF) ensures optimal solubility of lithium intermediates, while toluene facilitates extraction.

  • Catalyst-Free Oxidation : The 9,15-dioxo groups are introduced via Jones oxidation (CrO₃/H₂SO₄) under mild conditions to avoid over-oxidation.

Analytical Characterization

Quality control during synthesis relies on advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 210 nm resolve impurities to <0.1%.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry at C11, C15, and C16. Key signals include δ 5.42 (d, J = 8.1 Hz, H-11) and δ 2.89 (m, H-15).

  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion at m/z 391.2234 [M+H]⁺ (calc. 391.2238).

Industrial Manufacturing Considerations

Large-scale production adheres to Good Manufacturing Practices (GMP) with emphasis on:

  • Raw Material Sourcing : Ethyl 2,2-difluorohexanoate and prostaglandin precursors are sourced from FDA-approved suppliers.

  • Process Validation : Batches are tested for residual solvents (e.g., THF < 720 ppm) and heavy metals (Pb < 10 ppm).

  • Regulatory Compliance : The synthesis process aligns with ICH Q7 guidelines, ensuring consistency across 500–1000 kg production runs .

Chemical Reactions Analysis

Types of Reactions

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-: undergoes various chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of hydrogen atoms with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution: : Various halogenating agents, such as thionyl chloride (SOCl2), are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, which can have different biological activities and properties.

Scientific Research Applications

Introduction to Prostan-1-oic Acid, 16,16-Difluoro-11-Hydroxy-9,15-Dioxo-, (11alpha)-

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-, commonly known as Lubiprostone , is a synthetic compound with significant applications in the pharmaceutical industry. Its molecular formula is C20H32F2O5\text{C}_{20}\text{H}_{32}\text{F}_{2}\text{O}_{5}, and it is primarily used as a chloride channel activator. This article explores its scientific research applications, including therapeutic uses, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula: C20H32F2O5
  • Molecular Weight: 390.46 g/mol
  • SMILES Notation: CCCCC(C(=O)CC[C@H]1C@@HO)(F)F
  • InChI Key: DBVFKLAGQHYVGQ-BFYDXBDKSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+391.22905198.6
[M+Na]+413.21099201.1
[M+NH4]+408.25559199.8
[M+K]+429.18493199.4
[M-H]-389.21449191.7

Therapeutic Uses

Lubiprostone is primarily employed in the treatment of various gastrointestinal disorders, particularly:

  • Chronic Idiopathic Constipation (CIC): Lubiprostone enhances fluid secretion in the intestines by activating chloride channels, thereby facilitating bowel movements.
  • Irritable Bowel Syndrome with Constipation (IBS-C): It alleviates symptoms associated with IBS-C by promoting intestinal motility and reducing abdominal discomfort.

Case Studies

  • Clinical Trials for CIC:
    • A double-blind study demonstrated that Lubiprostone significantly improved bowel movement frequency and reduced straining compared to placebo over a treatment period of 12 weeks .
  • IBS-C Management:
    • In a randomized controlled trial involving IBS-C patients, Lubiprostone was shown to improve overall symptoms and quality of life scores significantly compared to baseline measurements .
  • Safety and Efficacy:
    • Long-term studies have indicated that Lubiprostone is generally well-tolerated with a low incidence of adverse effects, making it a viable option for chronic treatment in susceptible populations .

Regulatory Status and Market Availability

Lubiprostone has been approved by the FDA for use in adults with CIC and IBS-C since its introduction. Various pharmaceutical companies manufacture this compound under strict regulatory guidelines to ensure safety and efficacy. Notable manufacturers include Dr. Reddy's Laboratories and Sun Pharmaceutical Industries Limited .

Mechanism of Action

The compound exerts its effects through the activation of specific molecular targets, such as prostaglandin receptors. These receptors are involved in various signaling pathways that regulate physiological processes, including inflammation and pain perception. The exact mechanism of action may vary depending on the specific receptor subtype and the cellular context.

Comparison with Similar Compounds

Comparison with Similar Prostaglandin Analogs

Structural and Functional Comparisons

Compound Lubiprostone Fluprostenol 15-Keto Prostaglandin E1 Alprostadil (PGE1)
CAS Number 136790-76-6 54276-17-4 22973-19-9 745-65-3
Molecular Formula C₂₀H₃₂F₂O₅ C₂₃H₂₉F₃O₆ C₂₀H₃₂O₅ C₂₀H₃₄O₅
Key Substituents 16,16-difluoro; 9,15-dioxo; 11α-OH 16-(3-trifluoromethylphenoxy); 9α,11α,15R-trihydroxy 9,15-dioxo; 11α-OH; 13E double bond 11,15-dihydroxy; 9-oxo; 13E double bond
Primary Target ClC-2 chloride channels Prostaglandin F2α receptors Prostaglandin E receptors Prostaglandin E1 receptors
Therapeutic Use Constipation, IBS-C Glaucoma, veterinary applications Research (anti-inflammatory) Erectile dysfunction, vascular disorders
Metabolic Stability High (difluoro group reduces oxidation) Moderate (trifluoromethylphenoxy enhances lipophilicity) Low (rapid conversion to inactive metabolites) Low (short half-life in vivo)

Pharmacological Activity

Lubiprostone
  • Mechanism : Selective ClC-2 activation induces chloride-rich fluid secretion without altering serum electrolyte levels .
  • Efficacy : In clinical trials, lubiprostone increased spontaneous bowel movements by 1.5–2.3/week compared to placebo .
  • Safety : Common side effects include nausea (30%) and diarrhea (13%) .
Fluprostenol
  • Mechanism : Agonist at prostaglandin F2α receptors, reducing intraocular pressure via uveoscleral outflow .
  • Efficacy : Lowers intraocular pressure by 20–30% in glaucoma patients .
15-Keto Prostaglandin E1
  • Mechanism : Binds to EP3/EP4 receptors, modulating inflammation and smooth muscle tone .
  • Research Use : Studied for its role in attenuating ischemic reperfusion injury .
Alprostadil
  • Mechanism : Vasodilation via cAMP-mediated smooth muscle relaxation .
  • Efficacy : 70% success rate in erectile dysfunction trials .

Physicochemical Properties

Property Lubiprostone Fluprostenol 15-Keto PGE1 Alprostadil
Boiling Point 532.3°C Not reported Not reported Not reported
LogP 3.2 (predicted) 4.1 2.8 3.5
Solubility Chloroform (slight) Ethanol (high) Aqueous (low) Aqueous (low)

Key Differentiators

Substituent Chemistry: Lubiprostone’s 16,16-difluoro group confers resistance to β-oxidation, prolonging half-life compared to non-fluorinated analogs like 15-keto PGE1 . Fluprostenol’s trifluoromethylphenoxy group enhances lipophilicity, favoring ocular tissue penetration .

Target Specificity: Lubiprostone’s ClC-2 selectivity avoids systemic prostaglandin receptor effects (e.g., uterine contraction with Fluprostenol) . Alprostadil’s broad receptor activity (EP1-4) limits its use to localized administration .

Clinical Applications :

  • Lubiprostone is unique among prostaglandins for gastrointestinal motility disorders , whereas others target vascular or ocular pathways .

Biological Activity

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, commonly known as Lubiprostone, is a bicyclic fatty acid derivative of prostaglandin E1. This compound has garnered attention for its biological activity, particularly in the context of gastrointestinal and neuroinflammatory conditions. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C20H32F2O5
  • Molecular Weight : 390.46 g/mol
  • CAS Number : 136790-76-6
  • IUPAC Name : (11α)-16,16-difluoro-11-hydroxy-9,15-dioxoprostan-1-oic acid

Structural Representation

The structural formula can be represented as follows:

SMILES CCCCC F F C O CC C H 1 C H O CC O C H 1CCCCCCC O O\text{SMILES CCCCC F F C O CC C H 1 C H O CC O C H 1CCCCCCC O O}

Lubiprostone primarily acts as a selective activator of chloride channels (specifically ClC-2), which leads to increased intestinal fluid secretion and enhanced gastrointestinal motility. This mechanism is particularly beneficial in treating conditions such as chronic constipation and irritable bowel syndrome (IBS).

Pharmacological Effects

  • Gastrointestinal Effects :
    • Lubiprostone has been shown to significantly increase the frequency of bowel movements in patients with chronic constipation.
    • It enhances the secretion of chloride-rich fluid into the intestinal lumen, facilitating easier passage of stool.
  • Neuroinflammatory Effects :
    • Recent studies suggest that Lubiprostone may have neuroprotective properties, potentially influencing neuroinflammation pathways.

Case Studies and Clinical Trials

  • Chronic Constipation :
    • A randomized controlled trial demonstrated that patients receiving Lubiprostone experienced a higher rate of spontaneous bowel movements compared to placebo groups (p < 0.05) .
    • Long-term studies indicated sustained efficacy over a period of 12 months without significant adverse effects .
  • Irritable Bowel Syndrome :
    • In another study involving IBS patients, Lubiprostone improved abdominal pain scores and overall quality of life metrics significantly compared to baseline measurements .

Data Table: Summary of Clinical Trials

Study TypeConditionSample SizeDurationKey Findings
Randomized ControlledChronic Constipation30012 weeksIncreased bowel movement frequency
Open-label TrialIrritable Bowel Syndrome1506 monthsImproved abdominal pain and QoL

Toxicological Profile

Lubiprostone has been evaluated for its safety profile through various studies. The compound is generally well-tolerated with common side effects including nausea and diarrhea. Long-term toxicity studies have not indicated any significant adverse effects at therapeutic doses.

Hazard Assessment

According to hazard assessments, Lubiprostone is classified as having low toxicity levels in both human and environmental contexts .

Q & A

Q. Q1. What are the established synthetic routes for Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-, and how can purity be optimized during synthesis?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclopentane ring functionalization and fluorination. A key intermediate, O-Tetrahydropyranyl Lubiprostone (CAS 876068-08-5), is synthesized using protecting groups (e.g., tetrahydropyranyl) to stabilize hydroxyl groups during reactions . Purification typically involves high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with mass spectrometry (HRMS) for structural validation. Yield optimization requires controlled reaction temperatures (e.g., 0–4°C for fluorination) and anhydrous conditions to prevent hydrolysis .

Q. Q2. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer: Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm stereochemistry at positions 11α and 16,16-difluoro substitution. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for verifying molecular weight (observed m/z 474.58 vs. theoretical 474.58 for C₂₅H₄₀F₂O₆) . X-ray crystallography may resolve ambiguities in cyclopentane ring conformation .

Q. Q3. What in vitro assays are recommended to study its mechanism of action?

Methodological Answer: In chloride channel activation studies (relevant to constipation treatment), use T84 or HT-29 cell lines to measure chloride ion flux via fluorescence-based assays (e.g., MQAE dye). Dose-response curves (0.1–10 μM) and comparisons to prostaglandin E1 (PGE1) controls are essential. Validate receptor specificity using antagonists like CFTRinh-172 to confirm CFTR-dependent pathways .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in receptor-binding data for this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in receptor isoforms (e.g., EP4 vs. EP2) or assay conditions. To address this:

  • Perform competitive binding assays with radiolabeled ligands (e.g., ³H-PGE2) under standardized buffer conditions (pH 7.4, 37°C).
  • Use CRISPR-edited cell lines to isolate receptor subtypes.
  • Cross-reference with structural analogs (e.g., 13,14-dihydro-PGF1α, CAS 20592-20-5) to identify steric or electronic binding determinants .

Q. Q5. What strategies are effective for studying its metabolic stability and degradation pathways?

Methodological Answer: Incubate the compound with human liver microsomes (HLMs) or cytochrome P450 isoforms (e.g., CYP3A4) at 37°C. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive/negative ion switching. Key degradation products include 9,15-diketo derivatives (via oxidation) and hydroxylated analogs. Compare degradation kinetics to prostaglandin D2 derivatives (e.g., 13,14-dihydro-15-keto-PGD2) to identify structural vulnerabilities .

Q. Q6. How should researchers design experiments to assess its stability under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies:

  • Acidic/alkaline conditions: Incubate in 0.1M HCl/NaOH (pH 1–13) at 25°C and 40°C.
  • Oxidative stress: Treat with 3% H₂O₂.
    Monitor degradation via HPLC-UV and quantify stability using Arrhenius kinetics. For thermal stability, use differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Q. Q7. What advanced analytical techniques are recommended for quantifying trace impurities in bulk samples?

Methodological Answer: Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For fluorinated byproducts, use ¹⁹F NMR with a relaxation delay ≥3 sec to enhance sensitivity. Structural elucidation of impurities (>0.1%) requires Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) with sub-ppm mass accuracy .

Q. Q8. How can the compound’s role in modulating prostaglandin biosynthesis pathways be systematically investigated?

Methodological Answer: Use RNA-seq or qPCR to analyze COX-1/COX-2 expression in treated cells. Quantify prostaglandin metabolites (e.g., PGE2, PGF2α) via enzyme immunoassay (EIA). For mechanistic insights, employ siRNA knockdown of prostaglandin receptors (e.g., FP, EP) and assess downstream cAMP/IP3 signaling .

Data Contradiction Analysis

Q. Q9. How should conflicting data on its solubility and formulation stability be reconciled?

Methodological Answer: Discrepancies often stem from polymorphic forms or excipient interactions. Characterize crystalline vs. amorphous forms via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS). Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and compare to pure solvents. Use molecular dynamics simulations to predict excipient compatibility (e.g., PEG vs. cyclodextrins) .

Q. Q10. What statistical approaches are appropriate for resolving variability in preclinical efficacy data?

Methodological Answer: Apply mixed-effects models to account for inter-animal variability in xenograft studies. For in vitro data, use Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 6). Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorescence-based flux assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-
Reactant of Route 2
Reactant of Route 2
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.